Desfluoro Pimozide-d5
Description
Properties
Molecular Formula |
C₂₈H₂₅D₅FN₃O |
|---|---|
Molecular Weight |
448.59 |
Synonyms |
1-[1-[4-(4-Fluorophenyl)-4-phenylbutyl]-4-piperidinyl-d5]-1,3-dihydro-2H-benzimidazol-_x000B_2-one; 1-[1-[4-(p-Fluorophenyl)-4-phenylbutyl]-4-piperidyl-d5]-2-benzimidazolinone; R 6413-d5; |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Desfluoro Pimozide D5
The synthesis of Desfluoro Pimozide-d5 is a complex undertaking that requires a strategic combination of advanced organic chemistry techniques. The process involves the removal of a fluorine atom from an aromatic ring, the site-specific incorporation of five deuterium (B1214612) atoms, and the multi-step assembly of the core molecular structure. This section details the methodologies employed to achieve these transformations, focusing on the strategies for desfluorination, deuterium labeling, precursor synthesis, reaction optimization, and final purification to yield a high-purity, research-grade compound.
Advanced Spectroscopic and Chromatographic Characterization for Research Integrity
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Isotopic Purity Assessment
High-resolution mass spectrometry is an indispensable tool for the definitive confirmation of the elemental composition and the assessment of isotopic purity of deuterated compounds like Desfluoro Pimozide-d5. By providing highly accurate mass measurements, HRMS can distinguish between ions of very similar nominal mass, thereby verifying the correct molecular formula and the extent of deuterium (B1214612) incorporation.
The theoretical exact mass of the protonated molecular ion of this compound, [C₂₈H₂₅D₅FN₃O+H]⁺, is calculated based on the most abundant isotopes of its constituent elements. An experimentally determined accurate mass that closely matches this theoretical value provides strong evidence for the correct elemental composition.
Isotopic purity is evaluated by examining the distribution and relative abundance of the isotopic peaks in the mass spectrum. For this compound, the mass spectrum is expected to show a characteristic cluster of peaks corresponding to the different isotopologues (molecules with varying numbers of deuterium atoms). The relative intensity of the peak corresponding to the fully deuterated species (d5) versus those with fewer deuterium atoms (d0 to d4) allows for the quantitative determination of isotopic enrichment.
Table 1: Illustrative HRMS Data for this compound
| Parameter | Theoretical Value | Observed Value | Deviation (ppm) |
| Molecular Formula | C₂₈H₂₅D₅FN₃O | - | - |
| Protonated Ion | [M+H]⁺ | - | - |
| Exact Mass | 449.2767 | Data not available | - |
| Isotopic Purity (d5) | >98% | Data not available | - |
Note: The observed values and deviation are placeholders as specific experimental data is not publicly available. The table illustrates the type of data obtained from HRMS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Deuterium Localization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the complete structural elucidation of molecules in solution. A combination of ¹H, ¹³C, and ²H NMR experiments provides unambiguous confirmation of the chemical structure of this compound and precisely localizes the sites of deuterium incorporation.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms directly bonded to deuterium will be affected due to the isotopic effect, often appearing as multiplets with reduced intensity. This provides further confirmation of the sites of deuteration.
²H NMR Spectroscopy: Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei. The presence of a signal in the ²H NMR spectrum at a chemical shift corresponding to the piperidine (B6355638) ring provides definitive evidence of deuterium incorporation at that position.
Table 2: Predicted ¹H NMR Chemical Shifts for Key Structural Moieties of this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (Fluorophenyl) | 7.2 - 7.4 | Multiplet |
| Aromatic (Benzimidazolone) | 7.0 - 7.2 | Multiplet |
| CH (methine) | 3.8 - 4.0 | Multiplet |
| CH₂ (butyl chain) | 1.5 - 2.5 | Multiplets |
| Piperidine (deuterated) | Signal significantly reduced or absent | - |
Note: These are predicted chemical shifts based on the structure and may vary in an actual experimental spectrum.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis
IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=O stretching vibrations of the benzimidazolone moiety, C-H stretching of the aromatic and aliphatic groups, and the C-F stretching of the fluorophenyl group. A key feature for confirming deuteration would be the appearance of C-D stretching vibrations, which occur at lower frequencies (typically 2100-2200 cm⁻¹) compared to C-H stretching vibrations (typically 2800-3000 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations. The aromatic ring vibrations are typically strong in the Raman spectrum. Similar to IR spectroscopy, the presence of C-D vibrations would be a key indicator of successful deuteration.
Table 3: Expected Vibrational Frequencies for Functional Groups in this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Benzimidazolone) | Stretching | 3200 - 3400 |
| C=O (Benzimidazolone) | Stretching | 1680 - 1720 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| C-D (Piperidine) | Stretching | 2100 - 2200 |
| C-F | Stretching | 1100 - 1250 |
Note: These are general ranges for the expected vibrational frequencies.
Chromatographic Methods (e.g., HPLC, GC) for Purity Evaluation and Impurity Profiling
Chromatographic techniques are essential for determining the chemical purity of this compound and for identifying and quantifying any potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for this purpose.
HPLC Analysis: Reversed-phase HPLC coupled with a suitable detector (e.g., UV or mass spectrometry) is the preferred method for the purity assessment of relatively polar and high molecular weight compounds like this compound. A validated HPLC method can separate the main compound from any process-related impurities or degradation products. The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
GC Analysis: Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. While this compound itself may have low volatility, GC can be used to analyze for the presence of residual solvents from the synthesis process.
Table 4: Illustrative HPLC Purity Analysis of this compound
| Parameter | Specification | Result |
| Purity (by HPLC) | ≥98.0% | Data not available |
| Retention Time | - | Data not available |
| Individual Impurity | ≤0.1% | Data not available |
| Total Impurities | ≤0.5% | Data not available |
Note: The results are placeholders as specific experimental data is not publicly available. The table illustrates the type of data obtained from an HPLC purity analysis.
Pre Clinical Pharmacological Investigations and Molecular Interactions of Desfluoro Pimozide D5
Receptor Binding Affinity and Selectivity Profiling in Isolated Systems
Data on the receptor binding affinity and selectivity of Desfluoro Pimozide-d5 are not available. For illustrative purposes, studies on similar compounds often involve screening against a panel of neurotransmitter receptors to determine their binding affinities (Ki values). A hypothetical table for a compound in this class might look like this:
| Receptor Subtype | Hypothetical K i (nM) |
| Dopamine (B1211576) D2 | Data not available |
| Dopamine D3 | Data not available |
| Serotonin (B10506) 5-HT2A | Data not available |
| Serotonin 5-HT7 | Data not available |
| Sigma1 | Data not available |
This table is for illustrative purposes only and does not represent actual data for this compound.
In Vitro Studies on Enzyme Inhibition and Modulation (e.g., relevant CYP isoforms)
Specific in vitro studies on the enzyme inhibition and modulation potential of this compound are not available. Research on the parent compound, Pimozide, has identified its metabolism by various cytochrome P450 isoforms. Pimozide is metabolized primarily by CYP3A4 and to a lesser extent by CYP1A2. nih.govnih.gov It is also a potent inhibitor of CYP2D6. nih.gov
A study on Pimozide's metabolism showed the following:
Recombinant human CYP3A4 and CYP1A2 were involved in its metabolism. nih.gov
The formation of its metabolite, DHPBI, was significantly correlated with CYP3A activity. nih.gov
Pimozide demonstrated potent inhibition of CYP2D6. nih.gov
A hypothetical data table for CYP inhibition by a novel compound might be presented as follows:
| CYP Isoform | Hypothetical IC 50 (µM) |
| CYP1A2 | Data not available |
| CYP2C9 | Data not available |
| CYP2C19 | Data not available |
| CYP2D6 | Data not available |
| CYP3A4 | Data not available |
This table is for illustrative purposes only and does not represent actual data for this compound.
Cellular Signaling Pathway Modulation in Cultured Cell Lines
There is no available information on how this compound modulates cellular signaling pathways in cultured cell lines. Such studies would typically investigate the compound's effects on second messenger systems (e.g., cAMP, Ca2+) or downstream signaling cascades following receptor binding.
Neurochemical Effects and Neurotransmitter Dynamics in Animal Models
No studies were found that investigated the neurochemical effects and impact on neurotransmitter dynamics of this compound in animal models. These studies often involve techniques like in vivo microdialysis to measure changes in neurotransmitter levels in specific brain regions.
Behavioral Phenotyping and Pharmacological Efficacy in Pre-clinical Animal Models
Information on the behavioral phenotyping and pharmacological efficacy of this compound in pre-clinical animal models is not available. Behavioral assays in animal models are crucial for characterizing the in vivo effects of new compounds. nih.govnih.gov
Electrophysiological Assessments in Isolated Tissues or Animal Brain Slices
There are no available electrophysiological assessments of this compound in isolated tissues or animal brain slices. These studies are used to determine a compound's effect on neuronal excitability and synaptic transmission.
Research on Metabolism and Biotransformation Pathways of Desfluoro Pimozide D5
In Vitro Metabolic Stability Assessment in Liver Microsomes and Hepatocytes
The metabolic stability of a compound is a critical parameter evaluated during drug discovery and development, as it influences in vivo exposure and half-life. researchgate.net In vitro systems such as liver microsomes and hepatocytes are standard tools for these assessments. researchgate.netnuvisan.com These systems contain a rich complement of drug-metabolizing enzymes. researchgate.netnuvisan.com
For a compound like Desfluoro Pimozide-d5, an in vitro metabolic stability assay would typically involve incubating the compound with human or animal-derived liver microsomes or hepatocytes in the presence of necessary cofactors like NADPH. researchgate.netwuxiapptec.com The concentration of the parent compound is then monitored over time using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnuvisan.com The rate of disappearance of the compound allows for the calculation of key pharmacokinetic parameters.
Key Parameters Determined from In Vitro Metabolic Stability Assays:
| Parameter | Description |
| Half-life (t½) | The time it takes for the concentration of the compound to decrease by half. |
| Intrinsic Clearance (CLint) | A measure of the inherent ability of the liver to metabolize a drug, independent of blood flow. nih.gov |
Identification of Biotransformation Pathways and Putative Metabolites using Analytical Techniques
The biotransformation of this compound is expected to mirror that of Pimozide. The primary metabolic pathways for Pimozide have been identified as N-dealkylation and hydroxylation. nih.govnih.gov High-resolution mass spectrometry (HR-MS) coupled with liquid chromatography is a powerful tool for identifying and structurally elucidating metabolites in complex biological matrices. researchgate.net
Based on the known metabolism of Pimozide, the following putative metabolites of this compound can be anticipated:
N-dealkylated metabolite: Cleavage of the bond connecting the piperidine (B6355638) ring to the diphenylmethane (B89790) moiety would result in a major metabolite, analogous to 1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one (DHPBI) formed from Pimozide. nih.govnih.gov
Hydroxylated metabolites: Oxidation of the aromatic rings or the piperidine ring can lead to the formation of various hydroxylated derivatives. nih.gov For Pimozide, 5-hydroxypimozide and 6-hydroxypimozide have been identified as significant metabolites. nih.gov
Role of Specific Cytochrome P450 Isoforms and Other Xenobiotic-Metabolizing Enzymes
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including drugs. mdpi.commdpi.com Studies on Pimozide have elucidated the specific CYP isoforms responsible for its primary metabolic pathways.
CYP3A4: This isoform is the major enzyme responsible for the N-dealkylation of Pimozide to its main metabolite, DHPBI. nih.govnih.gov
CYP2D6: This enzyme is primarily involved in the hydroxylation of Pimozide, leading to the formation of 5-hydroxypimozide and 6-hydroxypimozide. nih.gov
CYP1A2: This isoform has also been suggested to contribute to the N-dealkylation of Pimozide, although to a lesser extent than CYP3A4. nih.gov
Given that this compound is structurally very similar to Pimozide, it is highly probable that these same CYP isoforms are responsible for its metabolism.
CYP Isoforms Involved in Pimozide Metabolism:
| CYP Isoform | Metabolic Reaction |
| CYP3A4 | N-dealkylation (major pathway) |
| CYP2D6 | Hydroxylation |
| CYP1A2 | N-dealkylation (minor pathway) |
Investigation of Phase II Metabolic Conjugation Pathways (e.g., glucuronidation)
Following Phase I metabolism (oxidation, reduction, hydrolysis), drug metabolites, and sometimes the parent drug itself, can undergo Phase II conjugation reactions. minia.edu.egupol.cz These reactions involve the addition of endogenous polar molecules, which increases water solubility and facilitates excretion. researchgate.netresearchgate.net Common Phase II reactions include glucuronidation, sulfation, acetylation, and glutathione (B108866) conjugation. upol.czresearchgate.net
The hydroxylated metabolites of this compound, formed during Phase I metabolism, would be susceptible to glucuronidation. This process is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov The addition of a glucuronic acid moiety to the hydroxyl group would result in a more polar and readily excretable conjugate. While specific studies on the glucuronidation of Pimozide or its analogs are limited in the public domain, this is a common metabolic pathway for hydroxylated drug metabolites. researchgate.net
Kinetic Isotope Effect Studies to Elucidate Rate-Limiting Metabolic Steps
The substitution of hydrogen with deuterium (B1214612), as in this compound, can lead to a kinetic isotope effect (KIE). nih.govnih.gov This occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-D bond may proceed at a slower rate than the corresponding C-H bond cleavage. nih.gov
In the context of this compound metabolism, if the deuteration is at a site of metabolic oxidation (hydroxylation), a significant KIE could be observed. This would result in a slower rate of formation of the corresponding hydroxylated metabolite compared to the non-deuterated analog. nih.gov By strategically placing deuterium atoms at different positions in a molecule, KIE studies can be a valuable tool to identify the rate-limiting steps in its metabolism.
Comparative Metabolism with Pimozide and Other Analogs in Pre-clinical Systems
The metabolism of this compound is best understood through a comparative approach with its parent compound, Pimozide. As discussed, the metabolic pathways are expected to be qualitatively identical. However, quantitative differences may arise due to the kinetic isotope effect.
Applications of Desfluoro Pimozide D5 in Mechanistic Biomedical Research
Probing Receptor-Ligand Interaction Mechanisms and Binding Kinetics
There is currently no available research that specifically employs Desfluoro Pimozide-d5 to investigate receptor-ligand interaction mechanisms or binding kinetics. Studies on the broader class of antipsychotic drugs, including the parent compound Pimozide, have explored interactions with dopamine (B1211576) D2 receptors. nih.govmdpi.comnih.gov These investigations often focus on determining binding affinities and the structural basis of these interactions. mdpi.com However, the specific role of deuterium-labeled this compound in elucidating these mechanisms, such as providing insights into kinetic isotope effects or serving as a tracer in advanced imaging techniques, has not been reported.
Elucidation of Enzyme Catalytic Mechanisms through Isotopic Labeling
The use of isotopically labeled compounds is a powerful tool for understanding enzyme catalytic mechanisms. nih.gov Deuterium (B1214612) labeling, in particular, can help to elucidate reaction pathways and rate-limiting steps through the kinetic isotope effect. Despite this, there are no published studies that have utilized this compound to investigate the catalytic mechanisms of enzymes involved in its metabolism or the metabolism of related compounds. Research in this area would be necessary to understand the specific enzymatic processes that Pimozide and its analogs undergo in biological systems.
Investigation of Drug Transport Mechanisms and Efflux Pumps in Model Systems
The parent compound, Pimozide, has been investigated for its interaction with drug efflux pumps, such as the AcrAB-TolC pump in Escherichia coli. nih.govresearchgate.net These pumps are a significant mechanism of multidrug resistance in bacteria. mdpi.comnih.gov Such studies have explored how Pimozide might inhibit these pumps, potentially restoring the efficacy of antibiotics. nih.govresearchgate.net However, there is no specific research detailing the use of this compound in these investigations. The use of a deuterated analog in such studies could potentially help in tracking the transport of the molecule across cell membranes and its interaction with efflux pump proteins.
Studies on Neurotransmitter Homeostasis and Synaptic Plasticity in Animal Models
Disturbances in neurotransmitter homeostasis are linked to various neurological and psychiatric disorders. nih.gov Pimozide, as a dopamine antagonist, is known to affect these systems. Research in this area often involves animal models to study the complex interplay between drugs and neurotransmitter systems. While the parent compound has been studied in this context, there is no available literature that specifically describes the use of this compound to investigate neurotransmitter homeostasis or synaptic plasticity in animal models.
Development of Novel Research Probes and Labeled Compounds for Biological Systems
Deuterium-labeled compounds are valuable as research probes and labeled compounds for various applications, including mass spectrometry-based assays and metabolic studies. While this compound is commercially available as a labeled internal standard for analytical purposes, there is no evidence in the scientific literature of its development or use as a novel research probe to investigate specific biological processes or pathways beyond its role in analytical quantification.
Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Investigations
Impact of Desfluorination on Receptor Binding Characteristics and Functional Responses
Pimozide's primary mechanism of action involves high-affinity antagonism of the dopamine (B1211576) D2 receptor. drugbank.compatsnap.com The parent structure contains two para-fluorophenyl groups, which are critical components of the pharmacophore that interacts with the receptor. In Desfluoro Pimozide-d5, one of these has been replaced by a phenyl group.
The impact of this single desfluorination event on receptor binding is a key area of investigation. The fluorine atom, due to its high electronegativity and small size, can influence a molecule's binding affinity through several mechanisms, including:
Electronic Effects: Altering the charge distribution of the aromatic ring.
Hydrophobic Interactions: The C-F bond can participate in favorable hydrophobic interactions within a binding pocket.
Conformational Changes: Influencing the preferred conformation of the butylpiperidine side chain.
However, structure-activity studies on related classes of dopamine antagonists have suggested that the D2 receptor may not be highly sensitive to the precise location of a fluoro substituent on this particular phenyl ring. nih.gov This suggests that the removal of one fluorine atom may result in a modest, rather than a complete loss of, binding affinity. The change is more likely to subtly modulate the compound's affinity or selectivity profile for D2 and other receptors, such as serotonin (B10506) (5-HT) receptors, for which Pimozide also has some affinity. patsnap.com Definitive characterization of these effects requires direct competitive binding assays.
Influence of Deuteration on Pharmacological Potency and Metabolic Susceptibility
A defining feature of this compound is the incorporation of five deuterium (B1214612) atoms on the piperidine (B6355638) ring. The substitution of hydrogen with its heavier isotope, deuterium, is a well-established strategy in medicinal chemistry to probe and modify a drug's metabolic fate. nih.gov This is due to the kinetic isotope effect, where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Cleavage of a C-D bond by metabolic enzymes requires more energy and thus can occur at a slower rate. juniperpublishers.com
Pimozide is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6. clinpgx.orgnih.gov The main metabolic pathways are:
Oxidative N-dealkylation: This is a major route for Pimozide and related 4-aminopiperidine (B84694) drugs, cleaving the bond between the piperidine nitrogen and the butyl chain to produce 1-(4-piperidyl)-2-benzimidazolinone. drugbank.comnih.govacs.org
Hydroxylation: Aromatic hydroxylation can occur on the benzimidazolone ring system. clinpgx.org
Systematic Comparison of this compound with Pimozide and Related Analogs
A systematic comparison highlights the specific roles of the fluorine and deuterium modifications. The structural and anticipated functional differences between Pimozide and this compound are summarized below.
Table 1: Comparison of Pimozide and this compound
| Feature | Pimozide | This compound |
|---|---|---|
| Structure | Contains two 4-fluorophenyl groups and a standard piperidine ring. | Contains one 4-fluorophenyl group, one phenyl group, and a deuterated (d5) piperidine ring. |
| Primary Target | Dopamine D2 Receptor Antagonist patsnap.com | Presumed Dopamine D2 Receptor Antagonist |
| Anticipated Receptor Affinity | High affinity for D2 receptors. | Expected to be comparable to Pimozide, with potential subtle alterations in affinity or selectivity due to desfluorination. |
| Primary Metabolic Pathway | N-dealkylation and hydroxylation via CYP3A4 and CYP2D6. clinpgx.org | Expected to be the same as Pimozide (N-dealkylation and hydroxylation). |
| Anticipated Metabolic Stability | Undergoes extensive first-pass metabolism. drugbank.com | Major metabolic pathways are unlikely to be affected. Minor pathways involving the piperidine ring may be slowed, potentially leading to a marginal increase in overall stability. |
Compared to other diphenylbutylpiperidine analogs like Haloperidol, which shares the core structure but has a different terminal group, this compound allows for a more focused investigation into the specific contributions of the benzimidazolone moiety and the precise electronic tuning of the diphenyl groups.
Computational Chemistry and Molecular Modeling for Predicting SAR/SMR
Computational methods are invaluable for predicting how the structural changes in this compound might translate to functional differences. These techniques can provide hypotheses that guide further experimental work.
Molecular Docking: To predict receptor binding, this compound can be docked into homology models or crystal structures of the dopamine D2 receptor. nih.govchemrxiv.org By comparing the calculated binding energies and predicted intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) of this compound and Pimozide, researchers can estimate the impact of removing the fluorine atom on binding affinity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structures of a series of compounds with their biological activities. bioinformation.net By building a QSAR model with known D2 antagonists, the predicted activity of this compound could be calculated based on its physicochemical descriptors (e.g., lipophilicity, electronic properties), providing another estimate of its potency.
Structure-Metabolism Relationship (SMR) Modeling: Quantum mechanics (QM) and molecular mechanics (MM) simulations can be used to model the metabolic process. acs.org For instance, researchers could calculate the activation energy required for CYP enzymes to abstract a hydrogen versus a deuterium atom from the piperidine ring. Such calculations could quantify the kinetic isotope effect and predict the degree to which deuteration would slow any metabolism occurring at that site.
Design Principles for Analog Development in Neuropharmacology and Drug Discovery Research
The creation of this compound exemplifies several key principles in modern drug design and discovery.
Analog-Based Design: The process starts with a molecule of known biological activity (a "lead compound"), in this case, Pimozide. New analogs are designed by making discrete structural modifications to probe or improve its properties.
Isotopic Substitution as a Tool: The "deuterium switch" is a recognized strategy to enhance a drug's pharmacokinetic properties, often by improving its metabolic stability. juniperpublishers.com In a research context, as with this compound, it serves as a powerful tool to investigate metabolic pathways. By comparing the metabolite profiles of the deuterated and non-deuterated versions, researchers can identify which parts of the molecule are susceptible to metabolism.
Use of Privileged Scaffolds: The piperidine ring is considered a "privileged structure" in medicinal chemistry, as it is a common feature in many successful drugs that bind to a wide range of biological targets. researchgate.net Modifying compounds built on such scaffolds is a common and effective strategy in drug discovery.
Through the application of these principles, analogs like this compound are developed not necessarily as therapeutic candidates themselves, but as chemical probes to gain a deeper understanding of drug-receptor interactions and metabolic processes, which in turn informs the design of future neuropharmacological agents.
Analytical Applications As a Research Standard and Tracer
Development and Validation of Quantitative Bioanalytical Methods (e.g., LC-MS/MS) for Research Studies
The development of robust and reliable quantitative bioanalytical methods is fundamental to drug discovery and development. Desfluoro Pimozide-d5 plays a pivotal role as an internal standard in the development and validation of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods. clearsynth.com These methods are essential for accurately measuring the concentration of the unlabeled analyte, Desfluoro Pimozide, in various biological samples.
The use of a stable isotope-labeled internal standard like this compound is the preferred approach in quantitative bioanalysis using LC-MS/MS. kcasbio.com This is because it shares a very close chemical and physical similarity to the analyte of interest. This similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. kcasbio.com Any variability encountered during the analytical process, such as extraction losses or matrix effects, will affect both the analyte and the internal standard to a similar degree. kcasbio.com By measuring the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to highly accurate and precise quantification. clearsynth.comwisdomlib.org
A typical LC-MS/MS method for the quantification of an analyte using this compound as an internal standard would be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.
Table 1: Representative Validation Summary for a Bioanalytical LC-MS/MS Method
| Validation Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.05 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.5% - 8.2% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.1% - 9.5% |
| Intra-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 6.8% |
| Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | -4.7% to 7.3% |
| Recovery | Consistent and reproducible | 85% - 95% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | 6.7% |
Role as an Internal Standard in Pharmacokinetic and Pharmacodynamic Studies in Animal Models
Pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and its effect on the body. hres.ca In preclinical animal models, these studies rely on the accurate measurement of drug concentrations in biological fluids and tissues over time.
This compound is an ideal internal standard for such studies involving the parent compound, Pimozide, or its desfluoro metabolite. Its use in LC-MS/MS analysis ensures that the pharmacokinetic parameters, such as peak concentration (Cmax), time to peak concentration (Tmax), area under the curve (AUC), and elimination half-life (t½), are determined with a high degree of confidence. nih.govpage-meeting.org
For example, in a preclinical pharmacokinetic study of Pimozide in rodents, plasma samples would be collected at various time points following administration. This compound would be added to these samples during the extraction process. The subsequent LC-MS/MS analysis would provide the data necessary to construct a plasma concentration-time curve, from which the key PK parameters can be derived.
Table 2: Illustrative Pharmacokinetic Parameters from a Preclinical Study
| Parameter | Unit | Value |
|---|---|---|
| Cmax (Peak Plasma Concentration) | ng/mL | 15.2 |
| Tmax (Time to Peak Concentration) | hours | 6.0 |
| AUC₀₋t (Area Under the Curve) | ng·h/mL | 285 |
| t½ (Elimination Half-life) | hours | 55 |
Application in Metabolite Identification and Profiling Workflows within Biological Matrices
Understanding the metabolic fate of a drug candidate is a critical aspect of drug development. clinpgx.orgnih.gov Metabolite identification and profiling studies aim to identify and characterize the various metabolites formed from a parent drug in the body. drugs.com this compound can be instrumental in these workflows.
Pimozide is known to be extensively metabolized, with major metabolites including 1-(4-piperidyl)-2-benzimidazolinone and 4,4-bis(4-fluorophenyl) butyric acid. hres.cadrugs.com More recent research has also identified 5-hydroxypimozide and 6-hydroxypimozide as significant metabolites. clinpgx.orgnih.gov In studies designed to uncover and quantify these and other potential metabolites, a robust analytical method employing a suitable internal standard is essential.
Use in Mass Balance Studies and Excretion Profiling in Pre-clinical Research
Mass balance studies are designed to account for the complete disposition of a drug in the body by tracking its excretion pathways. bioivt.com These studies typically involve administering a radiolabeled version of the drug and measuring the radioactivity in urine, feces, and expired air over a period of time. frontiersin.org
While the primary tool for mass balance studies is a radiolabeled compound (e.g., with ¹⁴C or ³H), stable isotope-labeled compounds like this compound can play a supporting role. For instance, they can be used as internal standards in the LC-MS/MS methods that are often employed to analyze the metabolite profiles in the collected urine and feces samples. nih.gov This allows for the accurate quantification of the parent drug and its major metabolites in the excreta, providing a more detailed picture of the drug's elimination from the body. frontiersin.org
The goals of such studies include determining the primary routes and rates of excretion and identifying the major circulating and excreted metabolites.
Utilization in Targeted Proteomics and Metabolomics Studies for Enhanced Detection Sensitivity
In the fields of targeted proteomics and metabolomics, researchers aim to accurately quantify a specific set of proteins or small molecules in a complex biological sample. nih.gov The sensitivity and reproducibility of these measurements are paramount. Stable isotope-labeled compounds are widely used in these applications to improve analytical performance.
While not a peptide, a deuterated small molecule like this compound can be used as an internal standard in targeted metabolomics studies that focus on pathways affected by the parent drug. Its inclusion helps to control for variability in sample preparation and instrument response, thereby enhancing the sensitivity and reliability of the detection of endogenous metabolites that are being quantified. nih.gov The use of stable isotope-labeled standards is a cornerstone of achieving high-quality, quantitative data in these advanced analytical disciplines.
Future Research Directions and Emerging Methodologies
Exploration of Novel Synthetic Routes and Derivatization Strategies for Isotopic Analogs
The synthesis of isotopic analogs like Desfluoro Pimozide-d5 is a specialized area of medicinal chemistry. hilarispublisher.com The development of novel synthetic routes is crucial for improving efficiency, reducing costs, and increasing the accessibility of these important research compounds. hilarispublisher.comnih.gov Future research in this area could focus on the development of more efficient methods for introducing deuterium (B1214612) atoms into the piperidine (B6355638) ring of the molecule. This might involve the use of deuterated starting materials or the development of novel catalytic methods for deuterium exchange on late-stage intermediates.
Furthermore, derivatization of this compound could yield a library of related isotopic analogs. These derivatives could be used to probe structure-activity relationships or to develop new analytical standards. For example, the introduction of a fluorescent tag could enable the use of alternative analytical techniques alongside mass spectrometry.
Integration with Advanced Imaging Techniques for In Vitro or Ex Vivo Research
The ability to track molecules within biological systems is a powerful tool in biomedical research. fiveable.me Isotopic labeling is a key enabling technology for techniques such as mass spectrometry imaging (MSI). In an ex vivo research setting, MSI could be used to map the distribution of this compound in tissue sections following administration of Pimozide to a preclinical model. This would provide valuable information on the tissue-specific accumulation of this metabolite.
By co-administering Pimozide and using this compound as an internal standard, researchers could achieve quantitative MSI, allowing for the precise determination of the metabolite's concentration in different anatomical regions. This could be particularly useful in neuroscience research to understand the distribution of Pimozide and its metabolites in different brain regions.
Application in High-Throughput Screening Assays for Novel Biological Targets
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large numbers of compounds for their biological activity. mdpi.comresearchgate.netmdpi.comeurofins.com Mass spectrometry-based HTS is a powerful platform that offers high sensitivity and selectivity. In such assays, this compound could serve as an ideal internal standard for the quantification of the unlabeled metabolite.
The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation and instrument response. By including this compound in HTS assays, researchers can achieve more accurate and precise quantification of the formation of the desfluoro metabolite, which may be relevant for identifying off-target effects or for screening for inhibitors of the metabolic pathway.
Development of Advanced In Vitro Models for Compound Evaluation and Mechanistic Studies
The use of advanced in vitro models, such as 3D cell cultures, organoids, and microphysiological systems (organ-on-a-chip), is becoming increasingly prevalent in drug metabolism and toxicology studies. These models offer a more physiologically relevant environment compared to traditional 2D cell cultures.
This compound can be utilized in these advanced in vitro models to study the metabolism of Pimozide in a highly controlled setting. For example, in a liver organoid model, researchers could use this compound to accurately quantify the rate of formation of the desfluoro metabolite and to investigate the specific enzymes responsible for this biotransformation. This can provide valuable mechanistic insights that are not achievable with traditional in vitro systems.
Expanding the Scope of Isotopic Tracers in Understanding Complex Biological Processes
Isotopic tracers are indispensable tools for elucidating complex biological processes. fiveable.meresearchgate.netnist.govnih.govnih.gov In the context of pharmacology, deuterated compounds like this compound are crucial for pharmacokinetic studies. A common application is in "microdosing" studies, where a small, non-pharmacologically active dose of the isotopically labeled drug is administered along with the therapeutic dose of the unlabeled drug.
Data Table
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 3-[3,3,4,5,5-pentadeuterio-1-[4-(4-fluorophenyl)-4-phenylbutyl]piperidin-4-yl]-1H-benzimidazol-2-one |
| Molecular Formula | C₂₈H₂₅D₅FN₃O |
| Molecular Weight | 448.6 g/mol . nih.gov |
| Exact Mass | 448.26867448 Da. nih.gov |
| Synonyms | HY-142303S, CS-0371626. nih.gov |
Mentioned Compounds
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Pimozide |
Q & A
Basic Research Questions
Q. How is Desfluoro Pimozide-d5 synthesized and characterized for use in pharmacokinetic studies?
- Methodology : Synthesis typically involves deuterium incorporation at specific positions via catalytic exchange or custom synthetic routes. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-resolution mass spectrometry (HRMS) for isotopic purity, and high-performance liquid chromatography (HPLC) to assess chemical purity (>98%). Impurity profiles should align with regulatory standards, referencing protocols for related deuterated compounds (e.g., Desfluoro linezolid impurity limits ).
Q. What analytical techniques are most effective for quantifying this compound in biological matrices?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-specific transitions is preferred. Key parameters include:
- Column : Reverse-phase C18 with gradient elution.
- Ionization : Electrospray ionization (ESI) in positive mode.
- Validation : Adherence to FDA guidelines for linearity (R² ≥ 0.99), precision (CV ≤ 15%), and recovery rates (85–115%) .
Advanced Research Questions
Q. How can researchers design experiments to assess the deuterium isotope effect (DIE) of this compound on metabolic stability?
- Methodology : Use a PICO framework :
- Population : Human liver microsomes or hepatocytes.
- Intervention : Incubation of this compound vs. non-deuterated analog.
- Comparison : Metabolic half-life (t½) and intrinsic clearance (CLint).
- Outcome : Quantify DIE as the ratio of t½ (d5/non-d5). Include controls for enzyme activity (e.g., CYP3A4 inhibition) .
Q. What strategies resolve contradictions in deuterium isotope effect data across different experimental models?
- Methodology :
- Statistical Analysis : Apply mixed-effects models to account for interspecies variability (e.g., human vs. rodent microsomes).
- Controlled Variables : Standardize incubation conditions (pH, temperature, cofactors).
- Data Interpretation : Cross-validate findings with isotopic labeling studies (e.g., <sup>13</sup>C or <sup>15</sup>N analogs) to isolate kinetic complexities .
Q. How can researchers ensure reproducibility in pharmacokinetic studies using this compound as an internal standard?
- Methodology :
- Sample Preparation : Use isotopically labeled internal standards (e.g., Desfluoro Pimozide-d8) to correct for matrix effects.
- Instrument Calibration : Implement batch-specific calibration curves and quality controls (QCs).
- Reporting : Follow ARRIVE guidelines for preclinical studies, detailing sample size justification and randomization protocols .
Key Methodological Considerations
- Ethical Compliance : For in vivo studies, obtain ethics committee approval and ensure humane endpoints (e.g., blood volume limits) .
- Literature Review : Prioritize peer-reviewed journals (e.g., Journal of Pharmaceutical Analysis) over non-specialized databases .
- Data Transparency : Archive raw spectra and chromatograms in repositories like Zenodo to facilitate peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
